Cyclohexane-d11

Description

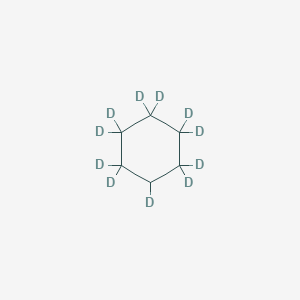

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecadeuteriocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTMQSROBMDMFD-WTVBDOPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Probes of Cyclohexane D11 Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclohexane-d11

This compound (C₆HD₁₁) serves as a crucial substrate for nuclear magnetic resonance (NMR) studies of cyclohexane's conformational dynamics. aip.org The substitution of eleven hydrogen atoms with deuterium (B1214612) simplifies the proton NMR spectrum, eliminating complex proton-proton spin-spin coupling. jove.com This isotopic labeling results in a spectrum dominated by the single remaining proton, making it amenable to exact kinetic analysis of the ring inversion process. aip.orgepa.gov The use of this compound is particularly advantageous because it allows for the precise measurement of the chair-to-chair isomerization rates over a wide temperature range. epa.govaip.org

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the rates of chemical exchange processes. In the case of this compound, DNMR is employed to investigate the kinetics of the chair-chair interconversion, a fundamental process in conformational analysis. acs.orgacs.org These studies provide detailed insights into the energy barriers and thermodynamic parameters associated with the ring flip.

Line-shape analysis is a primary DNMR method for determining kinetic parameters from the temperature-dependent changes in the NMR spectrum. acs.orgacs.org As the rate of conformational exchange in this compound changes with temperature, the shape of the NMR signal for the lone proton is altered. At high temperatures, rapid inversion averages the axial and equatorial environments, resulting in a single sharp peak. jove.com As the temperature is lowered, the rate of inversion slows down, causing the peak to broaden. jove.com At the coalescence temperature, the individual signals for the axial and equatorial protons begin to merge into one broad peak. By analyzing the precise shape of the NMR signal at various temperatures between the slow and fast exchange regimes, the rate constants for the ring inversion can be calculated. acs.org This method has been successfully applied to this compound to obtain accurate kinetic data. acs.orgacs.org

Double-resonance techniques offer a complementary and often more precise method for measuring kinetic parameters, especially for slower exchange rates. acs.org In this method, one of the two distinct signals observed at low temperatures (e.g., the axial proton) is saturated with a strong radiofrequency field. This saturation is then transferred to the other site (the equatorial proton) via the chemical exchange process of ring inversion. acs.org By monitoring the change in intensity of the second signal as a function of time after the saturating field is applied or removed, the rate constant for the exchange can be determined. acs.org This technique was used to eliminate line broadening from deuterium-hydrogen coupling in studies of this compound. aip.orgepa.gov The double-resonance method developed by Forsén and Hoffman is particularly effective for this compound because of its long spin-lattice relaxation time (T₁), allowing for the measurement of rate constants over a very broad range, from -117°C to -24°C. acs.org

Variable-temperature NMR experiments are fundamental to studying the dynamic conformational exchange of this compound. jove.com The rate of the chair-chair interconversion is highly dependent on temperature. aip.orgepa.gov

At Room Temperature: The ring flipping is extremely rapid on the NMR timescale, leading to the observation of a single, sharp, time-averaged signal for the single proton. jove.com

As Temperature Decreases: The rate of interconversion slows. This decreased rate is reflected in the NMR spectrum as a broadening of the signal. For instance, significant peak broadening is observed at -60°C. jove.com

At Coalescence and Below: Further cooling leads to a point where the single broad peak begins to resolve into two distinct signals.

At Very Low Temperatures: Below approximately -89°C, the ring inversion is slow enough on the NMR timescale that the distinct axial and equatorial protons are observed as two separate, sharp, well-resolved peaks. jove.com

This temperature-dependent behavior allows for a comprehensive study of the exchange kinetics across a wide range of rates. acs.org For example, exchange rates for this compound have been determined over a temperature range from -98°C to +25°C. epa.govaip.org

From the temperature-dependent rate constants obtained via line-shape analysis and double-resonance techniques, the activation parameters for the ring inversion process can be calculated using the Eyring equation. These parameters—Gibbs free energy of activation (ΔF‡ or ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—characterize the energy barrier of the transition state.

Several studies have determined these parameters for this compound, with general agreement on the values for ΔF‡ and ΔH‡. However, there has been notable disagreement in the literature regarding the value of ΔS‡. One study using spin-echo methods reported a negative value for ΔS‡, while another employing line-shape and double-resonance methods found a small positive value. epa.govaip.orgacs.org

| Parameter | Value (Anet & Bourn, 1967) acs.org | Value (Allerhand, Chen & Gutowsky, 1965) epa.govaip.org | Value (Bovey et al., 1964) aip.orgepa.gov |

|---|---|---|---|

| ΔF‡cb (kcal/mol) | 10.3 | 10.3 | 10.2 (chair-to-boat) |

| ΔH‡ (kcal/mol) | 10.8 | 9.1 | ~10.5 |

| ΔS‡cb (eu) | +2.8 | -5.8 | +1.4 (chair-to-boat) |

Note: The subscript 'cb' refers to the chair-to-boat process. The values from Bovey et al. note that ΔF‡ is equal to ΔH‡ within experimental error for the chair-to-chair process, making ΔS‡ approximately zero for that specific reaction. aip.orgepa.gov

By significantly reducing the temperature, low-temperature NMR spectroscopy effectively "freezes out" the conformational exchange of this compound on the NMR timescale. jove.com This slowing of the ring inversion allows for the direct observation and characterization of the individual chair conformers. nih.gov At temperatures below -89°C, the single time-averaged proton signal splits into two distinct, well-resolved peaks. jove.com These two peaks correspond to the two non-equivalent environments for the proton: the axial position and the equatorial position. The ability to resolve these signals is crucial for characterizing the properties of each conformer. jove.com

| Proton Position | Chemical Shift (δ) at < -89°C jove.com |

|---|---|

| Equatorial | 1.62 ppm |

| Axial | 1.14 ppm |

This separation of signals at low temperatures provides definitive evidence for the existence of distinct axial and equatorial positions within the cyclohexane (B81311) chair conformation and allows for the direct measurement of their chemical shifts. jove.comnih.gov

Deuterium Decoupled NMR Spectra Analysis

Deuterium (²H) decoupled Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to simplify proton (¹H) NMR spectra. In the case of this compound (C₆HD₁₁), which contains a single proton and eleven deuterium atoms, the ¹H NMR spectrum would ordinarily be complicated by coupling between the proton and adjacent deuterium nuclei. Deuterium has a nuclear spin of I=1, which would split the proton signal into a multiplet. magritek.com By applying a second radiofrequency field at the deuterium resonance frequency, this coupling is removed, a technique known as deuterium decoupling. magritek.comresearchgate.net

The result of this decoupling is the collapse of the complex multiplet into a single sharp peak, or singlet. magritek.com This simplification is highly advantageous for analysis. The chemical shift of this singlet provides information about the electronic environment of the unique hydrogen atom in the molecule. For cyclohexane, all protons are chemically equivalent on a time-averaged basis due to the rapid chair-to-chair ring inversion, resulting in a single peak in its ¹H NMR spectrum. docbrown.info The single proton in this compound is expected to exhibit a chemical shift in the typical alkane region.

Note: The chemical shift is referenced against Tetramethylsilane (TMS) at 0.0 ppm. The value is based on the chemical shift for non-deuterated cyclohexane. docbrown.info

Applications of this compound as an NMR Solvent/Probe in Mechanistic Studies

The unique structure of this compound makes it a valuable tool in NMR spectroscopy for elucidating reaction mechanisms and studying molecular dynamics. Its primary applications are as a specialized, non-interfering solvent and as a sensitive probe for dynamic processes.

As a deuterated solvent, this compound is useful for dissolving nonpolar analytes for ¹H NMR analysis. Since the solvent itself has only one proton, its signal is a simple singlet that is less likely to overlap with and obscure the signals from the compound being studied. This is a significant advantage over using non-deuterated cyclohexane, whose large signal would overwhelm the signals of the solute. docbrown.info

More specifically, this compound has been instrumental in detailed studies of the conformational dynamics of the cyclohexane ring itself. The rate of the chair-to-chair ring inversion of cyclohexane was measured with high precision by observing the NMR spectrum of C₆HD₁₁. aip.org The simplicity of its spectrum, particularly with deuterium decoupling, allows for exact kinetic analysis of the line-shape changes as a function of temperature. aip.orgacs.org This enables the accurate determination of thermodynamic activation parameters (ΔH‡, ΔS‡, and ΔF‡) for the ring-flipping process. aip.org

Vibrational Spectroscopy of this compound

Infrared (IR) Spectroscopy Investigations

Vapor-phase infrared (IR) spectroscopy provides insight into the vibrational modes of molecules in an environment free from intermolecular interactions. For this compound, the most prominent feature in the high-frequency region of its vapor-phase IR spectrum is the absorption band corresponding to the stretching vibration of its single Carbon-Hydrogen (C-H) bond.

In non-deuterated cyclohexane, the C-H stretching vibrations from the multiple CH₂ groups result in strong, complex absorption bands typically located between 2850 and 2950 cm⁻¹. docbrown.info High-resolution studies identify two main pairs of stretching modes near 2862 and 2933 cm⁻¹. nih.gov For this compound, the spectrum is simplified to the vibration of the isolated C-H oscillator. This C-H stretching mode is expected to appear in the same region, providing a clean and well-defined peak for analysis. Studying the molecule in the gas phase allows for the potential resolution of rotational-vibrational fine structure, which can yield precise information about the molecule's structure and dynamics.

Note: The wavenumber range is based on data for non-deuterated cyclohexane. docbrown.infonih.gov

Matrix isolation is an experimental technique where guest molecules are trapped within a rigid, inert host material (the matrix) at cryogenic temperatures. fu-berlin.denih.gov Common host materials include noble gases like argon or xenon. fu-berlin.de This method is particularly powerful for IR spectroscopy because it prevents the rotation of the trapped molecules and minimizes intermolecular interactions. nih.gov

When applied to this compound, the matrix isolation technique would allow for the measurement of its vibrational frequencies with very high resolution. The IR spectrum of matrix-isolated this compound would display extremely sharp absorption bands, free from the rotational broadening seen in the gas phase and the intermolecular effects present in the liquid or solid states. uc.pt This enables a precise determination of the fundamental vibrational frequency of the C-H stretching mode and other, weaker vibrations. The technique is invaluable for studying the intrinsic properties of the molecule and for detailed comparison with theoretical calculations of its vibrational structure. nih.gov

The vibrational frequency of a specific bond within a molecule can be subtly altered by its surrounding environment. When this compound is dissolved in various solvents, its C-H stretching frequency can shift compared to its gas-phase value. This phenomenon, known as a solvent effect, arises from solute-solvent interactions. royalsocietypublishing.orgdtic.mil

The nature and magnitude of the frequency shift depend on the physical properties of the solvent, such as its dielectric constant and refractive index. dtic.milnih.gov Theories like the Kirkwood-Bauer-Magat (KBM) relation and Buckingham's theory attempt to correlate these shifts with the bulk properties of the solvent. dtic.mil Generally, interactions with the solvent can perturb the potential energy of the C-H bond, leading to a change in its vibrational energy levels and thus a shift in the observed IR absorption frequency. Studying these solvatochromic shifts for the C-H bond in this compound across a range of solvents can provide valuable information on the nature of local solute-solvent interactions. nih.gov

Note: This table represents generalized expected effects, as specific experimental data for this compound in a wide range of solvents is not detailed in the provided sources.

Raman Spectroscopy Investigations

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of molecules, offering detailed insights into their structure and the influence of their environment. In the case of this compound, Raman studies have been instrumental in characterizing its conformational properties and intermolecular interactions in various phases.

The Raman spectra of this compound in the vapor and liquid phases exhibit distinct differences, primarily in the C-H stretching region. In the vapor phase, the vibrational bands are narrower, reflecting the isolated nature of the molecules. Upon condensation to the liquid state, these bands typically broaden and shift in frequency due to intermolecular interactions.

A comparative analysis of the gas and liquid phase spectra reveals shifts in the peak positions of the C-H stretching vibrations. These shifts are a direct consequence of the intermolecular forces present in the condensed phase. The magnitude and direction of these shifts provide valuable information about the nature and strength of these interactions. For instance, the gas-to-liquid frequency shifts for the axial and equatorial C-H stretching vibrations of this compound have been systematically studied in various solvents.

Analysis of C-H Stretching Modes (Axial vs. Equatorial)

The chair conformation of the cyclohexane ring results in two distinct orientations for the hydrogen atoms: axial and equatorial. In this compound, the single C-H bond can be in either of these positions, leading to two distinct C-H stretching vibrational frequencies. Raman spectroscopy is particularly well-suited for distinguishing between these two modes.

The axial C-H bond is oriented parallel to the principal axis of the ring, while the equatorial C-H bond points away from the ring. These different steric environments result in slightly different vibrational frequencies. Typically, the equatorial C-H stretching mode appears at a higher frequency than the axial C-H stretching mode. This difference in frequency allows for the detailed study of the conformational equilibrium and dynamics of the cyclohexane ring. The precise assignment of these modes is crucial for interpreting the effects of solvent and pressure on the molecular structure.

Solvent-Solute Interactions and Raman Spectral Shifts

The vibrational frequencies of a molecule are sensitive to its immediate environment. In solution, the interactions between the solute (this compound) and the solvent molecules can lead to shifts in the Raman spectral bands. These solvent-induced shifts are a valuable source of information regarding the nature of intermolecular forces.

Studies on this compound in a variety of solvents have shown that both attractive and repulsive forces contribute to the observed frequency shifts of the C-H stretching modes. Dispersive forces are often the dominant attractive interaction, while repulsive interactions arise from the overlap of electron clouds at short distances. The "perturbed hard-fluid model" has been successfully applied to describe these shifts, providing a quantitative framework for understanding the balance between attractive and repulsive contributions. The analysis of these shifts in different solvents allows for the characterization of the solvent's influence on the vibrational potential energy surface of the C-H bond.

Density Dependence of Raman Spectra in Supercritical Fluids

Supercritical fluids provide a unique environment for studying intermolecular interactions as their density can be continuously varied from gas-like to liquid-like values. The Raman spectrum of this compound dissolved in supercritical fluids, such as carbon dioxide, exhibits a pronounced dependence on the fluid density.

As the density of the supercritical fluid increases, the axial and equatorial C-H stretching bands of this compound shift to lower frequencies and broaden. These changes are attributed to the increasing influence of solute-solvent interactions. At higher densities, the this compound molecule experiences more frequent collisions and stronger intermolecular forces from the surrounding solvent molecules. The study of these density-dependent spectral changes provides insights into the local solvent environment around the solute molecule and the nature of the forces at play in these complex systems. Interestingly, the ratio of the equatorial to axial linewidths remains nearly constant with increasing density, a finding that has been explored through theoretical models.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is a powerful tool for determining the absolute configuration and conformation of chiral molecules in solution.

This compound, in its ground state chair conformation, is an achiral molecule. It possesses a center of inversion and multiple planes of symmetry, which preclude it from being chiral. As a result, this compound does not exhibit a VCD spectrum. The absence of a VCD signal is a direct consequence of the molecule's symmetry, as only chiral molecules can show differential absorption of circularly polarized light.

Rotational Spectroscopy and Coherence Studies of this compound

Rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. It provides highly precise information about molecular structure, including bond lengths and angles. While traditional microwave spectroscopy of non-polar molecules like cyclohexane is challenging, rotational coherence spectroscopy offers a powerful alternative.

Coherence studies, particularly using ultrafast spectroscopic techniques, can reveal the dynamics of molecular motions. In the context of this compound, these studies could probe the coherent evolution of vibrational or rotational wavepackets. For instance, time-resolved experiments could monitor the conformational change between the chair and boat forms, providing insights into the dynamics and coherence of this fundamental isomerization process.

Data Tables

Table 1: Representative Raman Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Phase |

|---|---|---|

| Axial C-H Stretch | ~2850 | Liquid |

Femtosecond Time-Resolved Rotational Coherence Spectroscopy (RCS)

Femtosecond Time-Resolved Rotational Coherence Spectroscopy (RCS) is a high-resolution spectroscopic technique used to investigate the rotational motion and structure of gas-phase molecules. This method utilizes ultrashort laser pulses (on the femtosecond scale) to create and probe a "rotational coherence" in a sample of molecules. The initial pump pulse excites a coherent superposition of rotational states. As the molecules rotate, they move in and out of phase, leading to periodic recurrences of the initial coherence. A time-delayed probe pulse interacts with this evolving coherence, and the resulting signal is measured as a function of the delay time between the pump and probe pulses. rwth-aachen.de

The Fourier transform of this time-domain signal yields a high-resolution rotational spectrum. A key advantage of this technique is its ability to resolve rotational structures that are often too congested to be seen with conventional frequency-domain methods. nih.gov For a molecule like this compound, RCS provides a powerful tool to probe its structure and dynamics with exceptional precision. The use of supersonic jet expansions in conjunction with RCS can further enhance spectral resolution by cooling the molecules to very low rotational and vibrational temperatures, which simplifies the spectrum by reducing the population of higher energy states and eliminating interfering signals from thermally populated vibrations. nih.gov

Determination of Rotational Constants and Molecular Structure

Rotational constants are fundamental properties of a molecule that are inversely proportional to its moments of inertia. The precise determination of these constants is essential for deriving accurate molecular structures, such as bond lengths and angles. RCS is particularly well-suited for obtaining highly accurate ground-state rotational constants. nih.gov

For the parent isotopologue, cyclohexane (C6H12), high-resolution RCS studies have yielded a very precise ground-state rotational constant, B₀. nih.gov In the case of this compound, the substitution of eleven hydrogen atoms with heavier deuterium isotopes significantly increases the molecule's moments of inertia. This isotopic substitution would, in turn, lead to smaller rotational constants compared to the non-deuterated species. By analyzing the RCS spectrum of this compound, its specific rotational constants (A₀, B₀, and C₀) can be determined. These experimental values, when combined with high-level quantum chemical calculations, allow for the derivation of a "semiexperimental" equilibrium structure (Re), which is considered one of the most accurate methods for determining molecular geometry. nih.gov

Below is a table comparing the known rotational constant for cyclohexane with the expected qualitative change for this compound.

| Compound | Ground-State Rotational Constant (B₀) | Expected Change with Deuteration |

| Cyclohexane (C₆H₁₂) | 4305.859(9) MHz nih.gov | N/A |

| This compound (C₆HD₁₁) | Not available in provided sources | Expected to be significantly lower |

Analysis of Vibration-Rotation Interaction Constants

In a real molecule, rotation and vibration are not entirely independent phenomena. The effective rotational constant of a molecule changes slightly with its vibrational state. This coupling is described by vibration-rotation interaction constants (α). libretexts.org These constants quantify how the average bond lengths and angles, and thus the moments of inertia, change upon vibrational excitation. libretexts.orgyoutube.com

A detailed analysis of the RCS spectrum can provide information on these interaction constants. For cyclohexane, reanalysis of room-temperature RCS data, guided by the precise ground-state rotational constant obtained from supersonic jet experiments, has allowed for the improvement of vibration-rotation interaction constants for several low-frequency vibrational modes. nih.gov A similar analysis for this compound would involve measuring the rotational constants for various excited vibrational states (Bᵥ) and comparing them to the ground-state constant (B₀). The isotopic substitution in this compound alters the vibrational frequencies and modes of the molecule, which in turn affects the values of these interaction constants. Studying these constants provides deeper insight into the molecule's potential energy surface and the intricate coupling between its vibrational and rotational motions. uni-koeln.de

Neutron Scattering Studies Utilizing Deuterated Cyclohexane

Quasielastic Neutron Scattering (QENS) for Molecular Diffusion and Dynamics

Quasielastic Neutron Scattering (QENS) is a powerful technique for studying stochastic motions in materials, such as translational diffusion and molecular reorientations, on timescales from picoseconds to nanoseconds. rwth-aachen.deresearchgate.net The technique measures the small energy changes that occur when neutrons scatter from moving atoms. A broadening of the elastic scattering peak provides direct information about the types of motion (e.g., continuous diffusion, jump diffusion, localized rotations) and their characteristic timescales. rwth-aachen.de

Small-Angle Neutron Scattering (SANS) in Confined Geometries

Small-Angle Neutron Scattering (SANS) is an experimental technique that uses the scattering of neutrons at very small angles to investigate the structure of materials on a mesoscopic scale, typically from 1 to 100 nanometers. wikipedia.orgstfc.ac.ukiaea.org It is ideal for studying the structure and arrangement of polymers, biological macromolecules, and molecules within porous materials. epj-conferences.org

SANS studies utilizing deuterated cyclohexane have been instrumental in understanding the behavior of this molecule in confined environments, such as the nanopores of silica (B1680970) gels. kent.ac.uk When confined, the phase behavior of cyclohexane is significantly altered, with phase transition temperatures being substantially depressed. SANS experiments on C6D12 within porous silica have revealed that the confinement affects the orientational correlations between molecules. This structural information helps to explain the large depression in the freezing and solid-solid transition temperatures. The strong scattering contrast provided by the deuterated cyclohexane against the silica matrix is essential for these measurements. kent.ac.uk

Neutron Diffraction for Structural Characterization of Phases

Neutron diffraction is a crystallographic technique used to determine the atomic and/or magnetic structure of a material. arxiv.org By measuring the angles and intensities at which a neutron beam is diffracted by the crystalline lattice of a sample, a three-dimensional picture of the atomic arrangement can be constructed. uci.edu

For deuterated cyclohexane, neutron diffraction is the definitive method for characterizing the crystal structures of its different solid phases. Cyclohexane exhibits a face-centered cubic (fcc) plastic crystal phase at higher temperatures and transitions to a more ordered, brittle monoclinic crystal phase at lower temperatures (-87°C). kent.ac.uk Neutron diffraction studies on deuterated cyclohexane provide precise information on lattice parameters, molecular orientations within the crystal lattice, and the nature of the structural changes that occur during phase transitions. kent.ac.ukornl.gov These studies have also been used to investigate how these crystal structures are perturbed when the cyclohexane is confined within nanoporous materials, showing that the confined geometry can induce structural changes over a wide temperature range. kent.ac.uk

Conformational Dynamics and Isomerization Pathways of Cyclohexane D11

Twist-Boat and Half-Chair Intermediates and Transition States

The pathway of the chair-to-chair interconversion of cyclohexane (B81311) involves passing through several higher-energy conformations, with the half-chair and twist-boat forms being key players. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org The energy profile of this process reveals the relative stabilities of these transient species.

The initial step from the stable chair conformation involves a distortion that brings one of the carbon atoms into the plane of the four adjacent carbons, forming a half-chair conformation. masterorganicchemistry.com This conformation is a high-energy transition state, lying approximately 10 kcal/mol above the ground-state chair conformation due to significant angle and torsional strain. masterorganicchemistry.com

From the half-chair, the ring continues to flex, leading to a more stable, yet still high-energy, intermediate known as the twist-boat conformation. masterorganicchemistry.com The twist-boat is a local energy minimum on the potential energy surface and is about 5.5 kcal/mol higher in energy than the chair conformation. masterorganicchemistry.com In this form, the severe flagpole interactions and eclipsing strain of the pure boat conformation are partially relieved. masterorganicchemistry.com It has been experimentally determined through low-temperature IR spectroscopy that the chair conformation is 5.5 kcal/mol lower in enthalpy than the twist-boat. masterorganicchemistry.com

The boat conformation itself is a transition state that facilitates the interconversion between two different twist-boat conformations. wikipedia.org While not a necessary intermediate for the direct chair-to-chair flip, it is often included in the energy diagram because its energy is only slightly higher than the twist-boat, at about 6.5 kcal/mol above the chair. masterorganicchemistry.comwikipedia.org

The complete interconversion pathway can be summarized with the following energy values relative to the chair conformation (0 kcal/mol):

Chair → Half-Chair : +10 kcal/mol (Transition State) masterorganicchemistry.com

Half-Chair → Twist-Boat : +5.5 kcal/mol (Intermediate) masterorganicchemistry.com

Twist-Boat → Boat : +6.5 kcal/mol (Transition State) masterorganicchemistry.com

The use of cyclohexane-d11 in NMR studies has been instrumental in determining the kinetic parameters for these transformations. For instance, the free energy of activation (ΔF‡) for the chair-to-boat process was found to be 10.2 kcal/mol. scilit.comaip.org

| Conformation | Relative Energy (kcal/mol) | Nature |

|---|---|---|

| Chair | 0 | Ground State |

| Half-Chair | 10 | Transition State |

| Twist-Boat | 5.5 | Intermediate |

| Boat | 6.5 | Transition State |

Influence of Deuteration on Conformational Equilibria and Barriers

The substitution of hydrogen with deuterium (B1214612), while electronically similar, can exert a subtle yet measurable influence on conformational equilibria and the energy barriers to interconversion. This phenomenon, known as a steric isotope effect, arises from the differences in the zero-point vibrational energies of C-H and C-D bonds. rsc.org A C-D bond has a smaller mean amplitude of vibration than a C-H bond, effectively making deuterium "smaller" than protium. rsc.org

Based on this size difference, one might predict that deuterium would preferentially occupy the more sterically hindered axial position in cyclohexane. rsc.org However, experimental NMR studies have shown the opposite to be true. rsc.orgrsc.org At -88 °C, the equilibrium constant for monodeuteriocyclohexane indicates that deuterium has a slight preference for the equatorial position. rsc.orgrsc.org This counterintuitive result has been supported by quantum-mechanical calculations. rsc.orgrsc.orgosti.gov These calculations predict a longer bond length for an axial C-H bond compared to an equatorial C-H bond (1.0866 Å vs. 1.0852 Å), which contributes to the observed preference. rsc.org

The effect of deuteration on the kinetics of ring inversion is known as a kinetic isotope effect (KIE). wikipedia.org Studies on this compound have been crucial in quantifying these effects. While the exchange rates for the chair-chair isomerization are found to be the same within experimental error for both cyclohexane and this compound, subtle differences in activation parameters have been noted. scilit.com The study of KIEs helps in understanding the nature of the transition state. libretexts.org For instance, a primary kinetic isotope effect is observed when the bond to the isotope is broken in the rate-determining step. libretexts.org In the case of cyclohexane ring inversion, the C-H (or C-D) bonds are not broken, so any observed KIE would be a secondary kinetic isotope effect, arising from changes in vibrational frequencies between the ground state and the transition state. wikipedia.org

Furthermore, the molar volume of cyclohexane-d12 (B167423) is smaller than that of cyclohexane-h12, which is consistent with the idea that deutero-alkyl groups occupy a slightly smaller volume than their protio counterparts. cdnsciencepub.com This difference in volume can also be a contributing factor to the observed conformational preferences.

Conformational Analysis of Substituted Cyclohexanes Using this compound as a Reference

The well-characterized conformational behavior of this compound makes it an excellent reference compound for studying the more complex conformational equilibria in substituted cyclohexanes. masterorganicchemistry.commasterorganicchemistry.com By comparing the NMR spectra and conformational energy barriers of a substituted cyclohexane to those of this compound, the energetic contributions of the substituent can be isolated and quantified.

This approach is particularly valuable in determining the "A-value" of a substituent, which is the difference in Gibbs free energy between the conformer with the substituent in the equatorial position and the one with it in the axial position. wikipedia.org A positive A-value signifies a preference for the equatorial position. wikipedia.org While deuterium itself has a very small A-value, its use in the form of this compound provides a baseline for the ring inversion process itself. wikipedia.org

The use of this compound also simplifies complex NMR spectra, allowing for more precise measurements of coupling constants and chemical shifts, which are sensitive to the conformational state of the molecule. scribd.com This simplification is crucial when studying subtle phenomena like the anomeric effect or long-range interactions within a molecule.

Computational and Theoretical Investigations of Cyclohexane D11

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are fundamental to modern computational chemistry, providing a quantum mechanical framework for calculating the electronic structure of molecules. These calculations are performed on the basis of fundamental physical constants and the principles of quantum mechanics, without reliance on empirical parameters.

Theoretical calculations are crucial for determining the precise three-dimensional arrangement of atoms in a molecule. Geometry optimization is a computational process that seeks to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, representing a stable or metastable conformation. storion.ru For cyclohexane (B81311) and its isotopologues, the chair conformation is the well-established global minimum energy structure.

Computational studies, often combining experimental data with high-level ab initio calculations such as Møller-Plesset perturbation theory (MP2) or coupled-cluster methods [CCSD(T)], have determined the equilibrium structure of cyclohexane with high accuracy. researchgate.net These studies show that the equatorial C-H bonds are slightly shorter and stronger than the axial C-H bonds. researchgate.netresearchgate.net For Cyclohexane-d11, which retains one proton, this distinction remains critical. The single C-H bond can exist in either an axial or equatorial position, leading to two distinct conformers.

By combining experimental rotational constants with calculated equilibrium bond lengths and angles, highly accurate semi-experimental equilibrium structures have been derived. researchgate.net

Table 1: Selected Calculated Equilibrium Structural Parameters for Cyclohexane This table is based on data for the parent cyclohexane molecule, which provides a close approximation for this compound.

| Parameter | Value (Å) | Method/Reference |

| r(e)(C-C) | 1.526 ± 0.001 | Combined experimental & MP2 calculation researchgate.net |

| r(e)(C-Haxial) | 1.098 ± 0.001 | Combined experimental & MP2 calculation researchgate.net |

| r(e)(C-Hequatorial) | 1.093 ± 0.001 | Combined experimental & MP2 calculation researchgate.net |

Calculation of Vibrational Frequencies and Intensities (IR, Raman)

DFT and ab initio calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. iosrjournals.orguc.edu By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the harmonic vibrational frequencies. These calculated frequencies and their corresponding intensities provide a basis for assigning the bands observed in experimental spectra.

For this compound, theoretical calculations have been instrumental in assigning the C-H stretching vibrations. The vapor-phase infrared and Raman spectra clearly show two distinct bands in the C-H stretching region. researchgate.net Computational analysis confirms that these bands correspond to the single proton being in either an axial or equatorial position. researchgate.net

The band at 2921 cm⁻¹ is assigned to the equatorial C-H stretching mode . researchgate.net

The band at 2891 cm⁻¹ is assigned to the axial C-H stretching mode . researchgate.net

Calculations of the force constants for these vibrations support the experimental findings, showing that the equatorial C-H bond is stronger, leading to a higher vibrational frequency, which is consistent with it being the shorter bond. researchgate.netresearchgate.net The force constant for the equatorial C-H stretch has been calculated to be approximately 2% higher than that for the axial stretch. researchgate.netresearchgate.net

The potential energy surface (PES) is a foundational concept in chemistry, representing the energy of a molecule as a function of its geometry. rsc.org Ab initio and DFT calculations are used to map the PES, identifying not only stable structures (minima) but also transition states (saddle points) that connect them. rsc.orgnih.gov

For the cyclohexane framework, the PES describes the energetic pathways for conformational changes, primarily the chair-to-chair interconversion. This process involves higher-energy intermediates, such as the twist-boat and boat forms, and transition states, like the half-chair. researchgate.net

Direct dynamics simulations, which calculate the forces and subsequent motion of atoms on-the-fly using quantum chemical methods, have been performed on the cyclohexane PES. acs.orgnih.gov These studies characterize the stationary points involved in the ring-inversion process. Although these simulations were performed on the parent cyclohexane, the electronic PES is identical for this compound, and the characterization of the conformers (chair, twist-boat) and transition states (half-chair) is directly applicable. researchgate.netacs.orgnih.gov The primary difference introduced by isotopic substitution is the change in mass, which affects the dynamics of traversing the PES.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations compute the classical motion of atoms and molecules over time, governed by a predefined force field or on-the-fly quantum mechanical calculations (ab initio MD). This technique provides a powerful lens for examining dynamic processes, including solvent interactions and unimolecular reactions.

The vibrational frequencies of a molecule can be perturbed by its surrounding environment. MD simulations are an ideal tool for investigating these solvent effects. royalsocietypublishing.org For this compound, MD simulations have been successfully employed to understand the molecular basis of solvent-induced shifts in the isolated C-H stretching bands observed in its Raman spectrum. aip.org

These simulations have modeled the behavior of this compound in various liquid solvents, including carbon tetrachloride (CCl₄), carbon disulfide (CS₂), and acetonitrile (B52724) (CH₃CN), as well as in supercritical carbon dioxide (CO₂). aip.org Key findings from these simulations include:

The relatively small frequency shifts observed experimentally are the result of a near-cancellation of much larger positive (repulsive) and negative (attractive) contributions from solvent-solute interactions. aip.org

A simple model based only on ground-state forces could reproduce the density dependence of the spectral line shapes but failed to predict the correct direction of the frequency shift. aip.org

Accurate descriptions of both linewidths and frequency shifts were achieved by incorporating changes in bond polarizability upon vibrational excitation into the model. aip.org

The simulations showed that fluctuations in the instantaneous frequency occur on a very fast timescale (correlation times of ~100 fs), indicating that the C-H stretching bands are homogeneously broadened in all the solvents studied. aip.org

MD simulations are also used to explore the dynamics of energy flow within a molecule (intramolecular vibrational redistribution, IVR) and its subsequent unimolecular reactions, such as isomerization or dissociation. nih.gov

Direct dynamics simulations have been used to study the unimolecular dynamics of the twist-boat intermediate on the cyclohexane PES. researchgate.netacs.orgnih.gov These simulations were initiated at the half-chair transition state, which connects the stable chair conformer to the twist-boat intermediate. The studies revealed significant non-statistical dynamics, deviating from the predictions of traditional theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netnih.gov

Important findings include:

Trajectories started toward the stable chair conformer had a high probability of recrossing the transition state and forming a twist-boat intermediate instead. acs.orgnih.gov

The isomerization between different twist-boat conformers did not occur with equal probability in clockwise and counter-clockwise rotations, a behavior that contradicts RRKM theory and depends on the initial transition state. researchgate.netnih.gov

A preference was observed for the twist-boat intermediate to isomerize back to the chair conformer from which it was initially formed, another example of non-RRKM behavior. researchgate.netnih.gov

These findings on the fundamental dynamics of the cyclohexane ring are directly relevant to the unimolecular isomerization of this compound.

Modeling Diffusion and Adsorption Phenomena

The study of diffusion and adsorption is critical for applications involving separation, purification, and catalysis. Theoretical models are essential for interpreting experimental data and predicting the behavior of this compound in various environments.

Mathematical modeling of adsorption phenomena typically involves equilibrium isotherm models, adsorption kinetics models, and models for controlling mechanisms such as external diffusion and intraparticle diffusion. researchgate.net One of the most common models used to describe diffusion-controlled processes is the intraparticle diffusion (IPD) equation. scielo.org.mx However, the classic IPD model was originally formulated for pure diffusion and does not explicitly account for the effects of adsorption, except at very low concentrations. scielo.org.mx More advanced diffusion-adsorption models have been proposed that consider the influence of adsorption on the transport of the solute within the adsorbent material. scielo.org.mx These models can predict how the fractional uptake of the adsorbate changes with the initial concentration in the bulk solution. scielo.org.mx

For complex systems, computational methods like Artificial Neural Networks (ANN) have been successfully employed to model the adsorption of cyclohexane. In a study on the adsorption of cyclohexane onto activated nanoporous graphene, an ANN model demonstrated a high correlation coefficient (R² of 0.99966) for predicting adsorption capacity based on parameters like impregnation ratio, activation time, and activation temperature. ijcce.ac.ir The results indicated that cyclohexane can have a high adsorption capacity, reaching up to 500 mg/g on optimized nanoporous graphene. ijcce.ac.ir Such modeling is crucial for designing and optimizing adsorption-based processes. researchgate.net

Table 1: Parameters for ANN Modeling of Cyclohexane Adsorption

| Parameter | Range Studied | Optimal Condition for High Adsorption | Reference |

|---|---|---|---|

| Activation Temperature | 500 - 700°C | 700°C | ijcce.ac.ir |

| Mass Impregnation Ratio | 3 - 9 | 6 | ijcce.ac.ir |

| Activation Time | 120 - 180 min | Not specified as primary factor | ijcce.ac.ir |

| Predicted Adsorption Capacity | - | 500 mg/g | ijcce.ac.ir |

Quantum Chemistry Calculations of Bond Strengths and Interactions

Quantum chemistry provides powerful tools for calculating the structural and energetic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and high-level ab initio calculations [e.g., Møller-Plesset perturbation theory (MP2) and coupled-cluster with single, double, and perturbative triple substitutions (CCSD(T))] are used to determine bond lengths, bond strengths, and the energies of different conformations. researchgate.netresearchgate.netacs.org

High-level calculations have revealed subtle differences between the axial and equatorial C-H bonds. Theoretical calculations, confirmed by experimental data, show that equatorial C-H bonds are shorter and therefore stronger than their axial counterparts. researchgate.netresearchgate.net This is quantified by the force constants, where the value for the equatorial C-H stretch is calculated to be 2% higher than for the axial C-H stretch. researchgate.netresearchgate.net These differences arise from steric interactions and hyperconjugation effects within the chair conformation. DFT calculations have also been used to investigate the reaction profiles and activation energies for processes involving cyclohexane analogues, providing insight into bond-breaking and formation. acs.org

Table 2: Calculated Structural Parameters for Cyclohexane

| Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| Equilibrium C-C bond length (re) | 1.526 ± 0.001 Å | Combined experimental and CCSD(T) | researchgate.net |

| Equilibrium axial C-H bond length (re) | 1.098 ± 0.001 Å | Combined experimental and CCSD(T) | researchgate.net |

| Equilibrium equatorial C-H bond length (re) | 1.093 ± 0.001 Å | Combined experimental and CCSD(T) | researchgate.net |

| Force Constant (Equatorial C-H) | 2% higher than axial | Theoretical Calculations | researchgate.netresearchgate.net |

Theoretical Models for Spectroscopic Phenomena (e.g., Vibrational Stark Effect, Local Modes)

Theoretical models are indispensable for interpreting the complex vibrational spectra of molecules. For this compound, computational models help to assign spectral features to specific molecular motions, known as normal modes or, in some contexts, local modes.

The Vibrational Stark Effect (VSE) describes the shifting of a molecule's vibrational frequencies in response to an external static electric field. utwente.nlconicet.gov.ar This phenomenon can be modeled theoretically, typically using DFT calculations where the molecule is placed in a uniform electric field. utwente.nl The VSE provides a powerful spectroscopic tool for probing local electric fields at interfaces, such as on an electrode surface. utwente.nlconicet.gov.ar While specific VSE studies on this compound are not prominent, the C-H and C-D stretching modes of its isotopologues serve as excellent intrinsic probes. Theoretical modeling of the VSE for these modes would allow for the quantitative mapping of electric fields in their vicinity, as the magnitude of the frequency shift is related to the strength of the local field. conicet.gov.ar

Table 3: Experimental Vibrational Frequencies for the C-H Stretch in this compound

| Vibrational Mode | Frequency (cm-1) | Spectrum | Reference |

|---|---|---|---|

| Axial C-H Stretch | 2891 | Infrared and Raman (Vapor-phase) | researchgate.netresearchgate.net |

| Equatorial C-H Stretch | 2921 | Infrared and Raman (Vapor-phase) | researchgate.netresearchgate.net |

Isotopic Effects and Labeling Applications with Cyclohexane D11

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Mechanisms

The substitution of hydrogen with deuterium in a molecule leads to a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), where a chemical reaction involving a C-D bond proceeds at a different rate than the same reaction with a C-H bond. libretexts.org This effect is a powerful tool for elucidating reaction mechanisms. libretexts.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. libretexts.org Consequently, if the cleavage of a C-H/C-D bond is the rate-determining step of a reaction, the deuterated compound will react more slowly. libretexts.orglibretexts.org

By comparing the reaction rates of cyclohexane (B81311) and cyclohexane-d11, researchers can determine whether a specific C-H bond is broken during the slowest step of the reaction. A significant difference in reaction rates, typically with the deuterated compound reacting slower (a "normal" kinetic isotope effect), provides strong evidence for the involvement of that C-H bond in the rate-limiting step. libretexts.orgprinceton.edu This information is crucial for understanding the step-by-step process of a chemical transformation. For instance, in E2 elimination reactions, a significant DKIE is observed, supporting a concerted mechanism where the C-H bond is broken simultaneously with the departure of the leaving group. libretexts.org

Probing Specific C-H/C-D Vibrational Modes

The difference in mass between hydrogen and deuterium also affects the vibrational frequencies of the C-H and C-D bonds. This allows for the use of spectroscopic techniques, such as infrared (IR) and Raman spectroscopy, to probe specific vibrational modes within a molecule. In this compound, the C-H stretching vibration is distinct from the C-D stretching vibrations.

Research has shown that in the vapor-phase infrared and Raman spectra of this compound, the C-H stretching region displays two distinct bands at approximately 2891 cm⁻¹ and 2921 cm⁻¹, which correspond to the axial and equatorial C-H stretching modes, respectively. researchgate.netresearchgate.net In contrast, the non-deuterated cyclohexane exhibits a complex set of overlapping C-H stretching vibrations between 2845 and 2950 cm⁻¹. docbrown.info This clear separation in this compound allows for a more precise study of the individual axial and equatorial C-H bonds and their environments. Calculations have confirmed that the equatorial C-H bond is shorter and stronger, with a force constant about 2% higher than the axial C-H bond. researchgate.netresearchgate.net

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| This compound | Axial C-H Stretch | 2891 researchgate.netresearchgate.net |

| Equatorial C-H Stretch | 2921 researchgate.netresearchgate.net | |

| Cyclohexane-d1 | Axial C-D Stretch | 2145 researchgate.net |

| Equatorial C-D Stretch | 2164 researchgate.net |

Utilization in Tracing Studies and Mechanistic Elucidation

The presence of deuterium in this compound acts as a stable isotopic label, making it an effective tracer for studying reaction pathways and metabolic processes. Because deuterium is heavier than hydrogen, it can be detected and distinguished from hydrogen using techniques like mass spectrometry and NMR spectroscopy. silantes.com This allows researchers to follow the fate of the labeled molecule through a series of chemical or biological transformations.

In mechanistic studies, this compound can be introduced as a starting material, and the distribution of deuterium in the products can provide detailed insights into the reaction mechanism. For example, it can help determine which specific hydrogen atoms are transferred or removed during a reaction. This is particularly useful in complex catalytic cycles and multi-step organic reactions. liverpool.ac.uk

Role in Enhancing Signal Clarity and Resolution in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are commonly used to avoid large solvent signals that would otherwise obscure the signals from the analyte. docbrown.info this compound can be used in a similar manner as a solvent or as a component in a solvent mixture for non-polar analytes. cymitquimica.com

The primary benefit of using a deuterated compound like this compound in ¹H NMR is the simplification of the spectrum. The deuterium nucleus has a different resonance frequency than the proton, so it does not produce a signal in the ¹H NMR spectrum. docbrown.info This significantly reduces the complexity of the spectrum, especially for samples where the solvent protons would overlap with the signals of interest. By minimizing the solvent signal, the clarity and resolution of the analyte's signals are greatly enhanced, allowing for more accurate integration and interpretation of the spectral data. cymitquimica.comresearchgate.net Furthermore, in the ¹³C NMR spectrum of cyclohexane, a single signal is observed due to the equivalence of all carbon atoms, whereas in more complex molecules, deuteration can help in signal assignment. msu.edu The use of deuterated standards also helps in quantitative NMR analysis by providing a reference with a known concentration and a distinct signal.

Intermolecular Interactions and Solvent Effects on Cyclohexane D11

Solvent-Solute Interactions in Various Media (Liquids, Supercritical Fluids, Cryogenic Solutions)

The interactions between Cyclohexane-d11 and its surrounding solvent molecules have been extensively studied across different phases, revealing the complex interplay of forces that govern its behavior.

In liquid solvents , the gas-to-liquid frequency shifts and isotropic Raman linewidths for the axial and equatorial C-H stretching vibrations of this compound have been examined in numerous solvents. duke.edu A "perturbed hard-fluid model" effectively describes these observed shifts by considering both repulsive and attractive solute-solvent interactions. duke.edu The attractive forces are primarily due to dispersive interactions, with minor contributions from inductive forces. duke.edu Molecular dynamics simulations further support that the small gas-to-solution frequency shifts seen experimentally result from a near cancellation of larger positive (repulsive) and negative (attractive) contributions. aip.org

In supercritical fluids , such as carbon dioxide (CO2), the density of the fluid plays a crucial role in determining the nature of solvent-solute interactions. aip.orgpageplace.de Studies on this compound in supercritical CO2 have shown that as the fluid density increases, the axial and equatorial C-H stretching bands shift to lower frequencies and broaden. aip.org This behavior is consistently explained by the competing effects of repulsive and attractive forces between the solute and solvent. aip.org Interestingly, these studies did not find clear evidence of "local solvent density enhancement" near the critical point. aip.org Molecular-dynamics simulations indicate that the interactions are dominated by binary, collisional events between the hydrogen atom of this compound and the solvent molecules. aip.orgaip.org The solvating power of supercritical fluids like CO2 can be tuned by altering pressure and temperature, which affects the fluid's density and, consequently, its interaction with the solute. scielo.brjeires.com For polar solutes, the addition of a co-solvent can enhance solubility by increasing the polarity of the supercritical fluid. scielo.brscirp.org

Cryogenic solutions offer a means to study molecular interactions at very low temperatures, where thermal noise is significantly reduced. horiba.com This environment allows for higher resolution spectroscopy, enabling more precise measurements of vibrational frequencies and line shapes. horiba.com Studies in cryogenic solutions can help to isolate and characterize the fundamental interactions between this compound and solvent molecules by minimizing thermal fluctuations. For instance, spin-echo NMR studies of this compound in a 1:1 v/v solution with carbon disulfide (CS2) were conducted over a temperature range from -98°C to +25°C to determine exchange rates for chair-chair isomerization. epa.govscilit.com The use of cryogenic systems in conjunction with various spectroscopic techniques like Raman and infrared spectroscopy enhances the signal and provides clearer spectra by reducing thermal broadening. horiba.comhoriba.com

Influence on Vibrational Frequencies and Line Shapes

The vibrational spectrum of this compound, particularly the C-H stretching region, is highly sensitive to the solvent environment. This sensitivity provides a valuable tool for probing intermolecular interactions.

The frequency of the C-H stretching vibration in this compound is influenced by both repulsive and attractive forces from the surrounding solvent molecules. duke.edu Repulsive interactions tend to cause a blueshift (increase in frequency), while attractive interactions, such as dispersion forces, lead to a redshift (decrease in frequency). duke.eduaip.org The observed gas-to-liquid frequency shifts are often small because these two effects nearly cancel each other out. aip.org The "perturbed hard-fluid model" has been successful in quantitatively describing these shifts by separating the contributions from repulsive and attractive forces. duke.eduaip.org In supercritical CO2, the C-H stretching bands of both axial and equatorial conformers shift to lower frequencies as the density of the solvent increases, which is consistent with the dominance of attractive interactions at higher densities. aip.org

The line shapes of the vibrational bands of this compound are also significantly affected by the solvent. The linewidths are generally broadened in solution compared to the gas phase. This broadening can be attributed to several mechanisms, including vibrational dephasing and inhomogeneous broadening. In many solvents, the ratio of the equatorial to axial peak linewidths is nearly constant, suggesting that the broadening is influenced by fluctuations in attractive forces. duke.edu Molecular dynamics simulations have shown that the fluctuations in the instantaneous frequency are very fast, with correlation times around 100 femtoseconds, indicating that the spectra are homogeneously broadened in all studied solvents. aip.org A modified version of the Schweizer-Chandler theory, which accounts for interactions between the solute's vibrational dipole and solvent dipoles, has been used to describe the dependence of the observed linewidths on the solvent's dipole moment. duke.edu

Table 1: Summary of Solvent Effects on C-H Stretching Vibrations in this compound

| Solvent Property | Effect on Vibrational Frequency | Effect on Line Shape |

|---|---|---|

| Repulsive Forces | Increase (Blueshift) | Contributes to broadening |

| Attractive Forces | Decrease (Redshift) | Contributes to broadening (inhomogeneous) |

| Solvent Density (Supercritical Fluids) | Frequency decreases with increasing density | Linewidth increases with increasing density |

| Solvent Dipole Moment | Influences frequency shifts | Affects linewidths through dipole-dipole interactions |

Role of Solvent Polarity and Viscosity on Conformational Dynamics

The conformational dynamics of this compound, specifically the chair-to-chair ring inversion, are influenced by the properties of the surrounding solvent, such as polarity and viscosity.

The polarity of the solvent can affect the energy barrier of conformational changes. vu.nl For molecules with different dipole moments in their ground and transition states, a more polar solvent will preferentially stabilize the more polar state, thus altering the activation energy for the conformational change. vu.nlaps.org While cyclohexane (B81311) itself is nonpolar, subtle interactions with polar solvents can still influence its dynamics. Studies on related systems have shown that the rate of isomerization can be affected by solvent polarity, which alters the activation enthalpy and entropy. researchgate.net For instance, in some systems, an increase in solvent polarity can lower the energy of a charge-transfer state, leading to a red shift in emission spectra. vu.nl

The viscosity of the solvent plays a significant role in the dynamics of conformational changes that involve large-amplitude motions. nih.govnih.govresearchgate.net According to Kramers' theory, the rate of a reaction in solution can be dependent on the friction exerted by the solvent, which is related to its viscosity. nih.govosti.gov For the ring inversion of cyclohexane, studies have shown that the rate of isomerization is accelerated with increasing pressure, and this effect is dependent on the solvent's viscosity. osti.gov In less viscous solvents like acetone-d6 (B32918) and carbon disulfide, the rate constant shows a greater pressure dependence compared to more viscous solvents like methylcyclohexane-d14. osti.gov This suggests that the dynamics are coupled to the solvent medium and can be influenced by collisional frequencies, which are proportional to solvent viscosity. osti.gov However, for some chemical exchange processes, the solvent viscosity has been found to have a minimal effect on the thermal activation process for isomerization. researchgate.net

Studies of this compound in Confined Geometries

The behavior of molecules can be significantly altered when they are confined in spaces with dimensions on the nanometer scale, such as in porous materials. researchgate.net Nuclear Magnetic Resonance (NMR) is a powerful technique for studying molecules in such confined environments. nih.govaps.org

Studies of cyclohexane adsorbed in the pores of metal-organic frameworks (MOFs), such as UiO-66(Zr), have used 1H and 13C NMR to distinguish between molecules inside the pores (in-pore) and those outside (ex-pore). escholarship.org The chemical shifts of the in-pore molecules are perturbed by interactions with the MOF, including ring currents from the organic linkers and coordination to the metal clusters. escholarship.orgresearchgate.net These studies indicate that cyclohexane preferentially adsorbs in the tetrahedral pores of UiO-66(Zr). escholarship.org

NMR has also been used to investigate the properties of liquids, including cyclohexane, confined within porous silica (B1680970). nih.gov By measuring the depression of the freezing point of the confined liquid, information about the pore size distribution can be obtained. nih.gov Such studies have found that cyclohexane is a sensitive probe for characterizing pore sizes in the range of 50-1000 Å. nih.gov Furthermore, NMR line-shape and double-resonance studies of this compound have been used to determine the kinetic parameters for ring inversion, providing insights into its dynamic behavior in different environments. researchgate.netresearchgate.netdntb.gov.uaacs.org The confinement can affect the conformational equilibrium and the rate of dynamic processes like ring inversion.

Advanced Experimental Methodologies Applied to Cyclohexane D11 Research

High-Pressure Spectroscopic and Diffraction Studies

High-pressure studies on cyclohexane (B81311) and its isotopologues are critical for understanding the behavior of hydrocarbons in diverse fields, from planetary science to materials research. By subjecting the sample to extreme pressures, scientists can induce phase transitions and observe fundamental changes in its crystal structure and vibrational modes. Although much of the foundational high-pressure research is conducted on non-deuterated cyclohexane, it provides a vital framework for understanding the behavior of Cyclohexane-d11, which is expected to exhibit similar phase behavior.

The phase diagram of cyclohexane has been explored under both static and dynamic (shock) compression, revealing a series of structural transformations. whiterose.ac.uk Under static compression, liquid cyclohexane typically crystallizes into a cubic plastic phase (solid I) below 0.5 GPa. whiterose.ac.uk As pressure increases, it undergoes further transitions to an orthorhombic phase (solid III) at approximately 1.1-1.3 GPa, a monoclinic phase (solid IV) around 1.8-3.2 GPa, and a triclinic phase (solid V). whiterose.ac.ukresearchgate.net

Dynamic compression experiments, often using laser-driven shocks, reveal a similar sequence of phase transitions but at slightly different pressures, highlighting the influence of compression rate. whiterose.ac.ukresearchgate.netnih.gov Ultrafast dynamic compression on a nanosecond timescale shows the liquid-to-solid I transition occurring at a higher pressure of around 0.8 GPa. whiterose.ac.ukresearchgate.net Subsequent transitions to solid III, solid IV, and solid V are also observed at elevated pressures under dynamic loading. whiterose.ac.uknih.gov Some studies have identified additional phases, such as solid VI and VII, at even higher pressures, with evidence suggesting the sample may become amorphous above 25 GPa. researchgate.netresearchgate.netresearchgate.net

Table 1: Comparison of Cyclohexane Phase Transition Pressures under Static and Dynamic Compression

| Phase Transition | Static Compression Pressure (GPa) | Dynamic Compression Pressure (GPa) |

|---|---|---|

| Liquid → Solid I (Cubic) | < 0.5 whiterose.ac.uk | ~0.8 whiterose.ac.ukresearchgate.netresearchgate.net |

| Solid I → Solid III (Orthorhombic) | ~1.1 - 1.3 whiterose.ac.ukresearchgate.net | ~1.1 - 1.7 whiterose.ac.ukresearchgate.netresearchgate.net |

| Solid III → Solid IV (Monoclinic) | ~1.8 - 3.2 whiterose.ac.ukresearchgate.net | ~2.7 - 4.0 whiterose.ac.ukresearchgate.netnih.gov |

| Solid IV → Solid V (Triclinic) | ~3.2 researchgate.net | ~4.0 - 5.8 whiterose.ac.ukresearchgate.netnih.gov |

The combination of Raman spectroscopy and X-ray diffraction (XRD) is a powerful approach for characterizing high-pressure phases. aps.orgmdpi.comrsc.org Raman spectroscopy probes the vibrational modes of the molecule, which are highly sensitive to changes in the local environment and crystal structure. researchgate.net For instance, the transition from the cubic solid-I phase to the orthorhombic solid-III phase is marked by the splitting of specific Raman modes. whiterose.ac.uk As pressure increases further into phases IV and V, new Raman modes appear, providing clear evidence of structural transformations. whiterose.ac.ukresearchgate.net

Simultaneously, synchrotron X-ray diffraction is used to determine the crystal structure of these high-pressure phases directly. researchgate.netmdpi.com XRD experiments have confirmed the liquid-to-solid transition and subsequent solid-solid phase changes. For example, studies have identified the monoclinic P12(1)/n1 space group for one of the high-pressure phases, which transforms into a triclinic P1 unit cell symmetry at higher pressures. researchgate.net The integration of these two techniques provides complementary information: XRD defines the long-range crystalline order, while Raman spectroscopy offers insight into the molecular-level changes, leading to a comprehensive understanding of the material's behavior under pressure. mdpi.com

Cryogenic and Matrix Isolation Techniques for Spectroscopic Analysis

Cryogenic and matrix isolation spectroscopy is an experimental technique used to study molecules, particularly unstable or reactive species, by trapping them in a solid, inert matrix at very low temperatures (typically 4-40 K). uc.ptruhr-uni-bochum.deebsco.com This method is exceptionally valuable for obtaining high-resolution vibrational spectra because it minimizes intermolecular interactions and quenches molecular rotation, providing clear access to the fundamental vibrational features of the isolated molecule. researchgate.net

For a molecule like this compound, this technique allows for detailed conformational analysis. In a typical experiment, a gaseous mixture of this compound and an inert gas (like argon or neon) is deposited onto a cryogenic window (e.g., CsI for infrared spectroscopy). ruhr-uni-bochum.de Within the frozen matrix, the individual this compound molecules are spatially separated. ruhr-uni-bochum.de This isolation allows for precise spectroscopic measurements of different conformers. Studies on related deuterated cyclohexanes have successfully used this method to distinguish between axial and equatorial C-H or C-D stretching modes, which appear as distinct bands in the vibrational spectra. researchgate.netresearchgate.net The high spectral resolution achieved under these conditions is instrumental for validating theoretical calculations of molecular structure and vibrational frequencies. uc.ptresearchgate.net

Time-Resolved Spectroscopic Techniques (e.g., Femtosecond RCS)

Time-resolved spectroscopy investigates chemical and physical processes that occur on extremely short timescales. nih.gov One powerful method for studying nonpolar molecules like this compound is femtosecond time-resolved rotational coherence spectroscopy (RCS). researchgate.netresearchgate.net RCS is a background-free, gas-phase technique that can determine a molecule's rotational constants with very high accuracy. researchgate.net

In an RCS experiment, a short laser pulse excites a coherent superposition of rotational states in an ensemble of molecules. As the molecules rotate, this coherence evolves, which is then probed by a second, time-delayed laser pulse. The resulting signal, known as a rotational coherence transient, contains precise information about the molecule's moments of inertia and, therefore, its structure. researchgate.net This method has been successfully applied to cyclohexane and its fully deuterated isotopologue, cyclohexane-d12 (B167423), to obtain highly accurate rotational and centrifugal distortion constants. researchgate.net By combining these experimental results with high-level ab initio calculations, researchers can determine exceptionally accurate semi-experimental equilibrium structures, providing definitive data on bond lengths and angles. researchgate.netresearchgate.net

Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis

A comprehensive understanding of a molecule's properties often requires the integration of multiple analytical techniques, as no single method can provide a complete picture. solubilityofthings.com The study of this compound under various conditions is a prime example of this synergistic approach.

The high-pressure studies discussed previously inherently combine Raman spectroscopy and X-ray diffraction. whiterose.ac.ukresearchgate.netresearchgate.net XRD provides definitive information on the crystal lattice and symmetry (e.g., cubic, monoclinic, triclinic), while Raman spectroscopy reveals how these structural changes affect the molecule's vibrational modes. whiterose.ac.ukresearchgate.net This combination allows scientists to correlate macroscopic structural transitions with changes in molecular bonding and conformation.

Similarly, data from matrix isolation infrared spectroscopy can be combined with gas-phase femtosecond RCS results. researchgate.netresearchgate.net Matrix isolation provides detailed information on the vibrational frequencies of specific conformers in a static, isolated environment. researchgate.net In contrast, RCS provides highly accurate rotational constants and structural parameters for the molecule in the gas phase. researchgate.net Together, these techniques offer a more complete and validated model of the molecule's structure and dynamics than either could alone.

Conclusion and Future Research Directions

Summary of Key Contributions of Cyclohexane-d11 Research

This compound, a partially deuterated isotopologue of cyclohexane (B81311), has proven to be a valuable tool in various fields of chemical research. Its unique properties, arising from the presence of a single non-deuterated hydrogen atom, have enabled detailed investigations into molecular structure, dynamics, and reaction mechanisms.

One of the primary contributions of this compound research lies in the field of vibrational spectroscopy . The distinct vibrational frequencies of the C-H bond compared to the C-D bonds allow for precise studies of molecular conformations and interactions. For instance, vapor-phase infrared and Raman spectra of this compound have been used to identify and assign the stretching modes of the axial and equatorial C-H bonds. researchgate.netresearchgate.net These experimental findings, supported by ab initio calculations, have confirmed that equatorial C-H bonds are shorter and stronger than their axial counterparts. researchgate.netresearchgate.net Furthermore, studies of the C-H stretching vibrations of this compound in various solvents have provided insights into solute-solvent interactions, demonstrating that the observed frequency shifts can be described by models considering both repulsive and attractive forces. aip.org

In the realm of conformational analysis , this compound has been instrumental. Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique, with studies using line-shape analysis and double resonance methods to determine the kinetic parameters of ring inversion. researchgate.net The presence of deuterium (B1214612) also allows for the study of kinetic isotope effects (KIE), providing a powerful probe into reaction pathways.

The table below summarizes key spectroscopic data for the C-H stretching vibrations in this compound.

| C-H Stretching Mode | Wavenumber (cm⁻¹) |

| Axial | 2891 |

| Equatorial | 2921 |

| Data sourced from vapor-phase infrared and Raman spectra. researchgate.netresearchgate.net |

Emerging Avenues in Deuterated Cycloalkane Studies

The field of deuterated compounds is experiencing significant growth, driven by increasing demand in pharmaceutical research, materials science, and advanced analytical techniques. lucintel.comglobalgrowthinsights.commarketresearchintellect.com This trend points towards several emerging avenues for the study of deuterated cycloalkanes like this compound.

A major area of future research will likely involve the expanded use of deuterated cycloalkanes in neutron scattering techniques . ornl.goviaea.org The large difference in neutron scattering lengths between hydrogen and deuterium makes selective deuteration a powerful tool for contrast variation in Small-Angle Neutron Scattering (SANS) and Neutron Reflectometry. iaea.orgnih.govill.fr This allows for the detailed structural characterization of complex systems, such as polymer composites and biological membranes, by selectively highlighting or masking different components. iaea.orgiaea.org The development of more advanced deuterium labeling techniques will be crucial for these studies. ornl.gov

The demand for high-purity deuterated solvents for NMR spectroscopy is also expected to drive further research. lucintel.comverifiedmarketresearch.com As NMR technology advances, the need for solvents with specific isotopic enrichment and low residual proton signals will increase. This could lead to the development of new synthetic and purification methods for deuterated cycloalkanes.

Furthermore, the "kinetic isotope effect" (KIE) continues to be a cornerstone in the elucidation of reaction mechanisms. researchgate.netpnas.org The use of selectively deuterated cycloalkanes in KIE studies allows researchers to pinpoint the role of specific C-H bonds in reaction transition states. This is particularly valuable in understanding complex catalytic cycles and enzymatic reactions. researchgate.net

Potential for Further Theoretical and Experimental Integration

The synergy between theoretical calculations and experimental studies has been a hallmark of this compound research and holds immense potential for future investigations. researchgate.netresearchgate.net High-level ab initio and density functional theory (DFT) calculations have been successfully used to interpret experimental data from vibrational spectroscopy and to provide a deeper understanding of molecular structure and bonding. researchgate.netresearchgate.netresearchgate.net